The synthesis of Tbk1-IN-1 involves several key steps typically associated with medicinal chemistry. The initial phase includes the identification of lead compounds through high-throughput screening against TBK1. Following this, structure-activity relationship studies guide the modification of chemical structures to enhance potency and selectivity.
Methods:
Technical Details:
The molecular structure of Tbk1-IN-1 is characterized by specific functional groups that enable its interaction with the TBK1 active site.
Structure Data:
Crystallographic studies comparing Tbk1-IN-1 with other known inhibitors reveal insights into its binding mode and conformational flexibility .
Tbk1-IN-1 undergoes specific chemical reactions that facilitate its mechanism of action against TBK1.
Reactions:
Technical Details:
The mechanism by which Tbk1-IN-1 exerts its effects involves competitive inhibition of TBK1 activity.
Process:
Data:
Studies show that inhibition of TBK1 by Tbk1-IN-1 results in altered signaling pathways associated with cancer cell proliferation and survival .
Tbk1-IN-1 exhibits several notable physical and chemical properties relevant for its function as a therapeutic agent.
Physical Properties:
Chemical Properties:
Analytical techniques such as high-performance liquid chromatography are used to assess purity and stability over time .
Tbk1-IN-1 has significant applications in scientific research and potential therapeutic interventions:
Scientific Uses:
TANK-Binding Kinase 1 (TBK1) is a serine/threonine kinase belonging to the non-canonical Inhibitor of Nuclear Factor Kappa-B Kinase (IKK) family. Structurally, TBK1 comprises four domains:
TBK1 activation occurs through trans-autophosphorylation. Structural studies reveal that unphosphorylated TBK1 adopts an activation loop-swapped conformation, where Serine 172 from one protomer aligns near the catalytic site of the adjacent protomer, enabling trans-phosphorylation [3]. Post-translational modifications further regulate TBK1:
Table 1: Structural Domains and Functional Motifs of TBK1
| Domain | Residues | Function | Key Residues/Motifs |
|---|---|---|---|
| Kinase Domain (KD) | 1–307 | Catalytic activity; ATP/substrate binding | Lys38, Asp135, Ser172 (phospho-site) |
| Ubiquitin-like Domain (ULD) | 308–384 | Substrate recognition; kinase regulation | Leu352, Ile353 (hydrophobic patch) |
| Scaffold Dimerization Domain (SDD) | 407–657 | Dimerization; structural stability | Leucine Zipper (499–527), Helix-Loop-Helix (591–632) |
| Adaptor-Binding Domain | 659–729 | Recruitment of adaptors (TANK, NAP1, OPTN) | C-terminal motif |
TBK1 is a master regulator of innate immunity and inflammation. Its primary roles include:
TBK1 dysregulation is implicated in pathologies:
Table 2: Key Signaling Pathways Regulated by TBK1
| Pathway | Upstream Activators | TBK1 Substrates | Downstream Outputs | Pathological Impact |
|---|---|---|---|---|
| Innate Immunity | TLR3/4, cGAS-STING, RIG-I | IRF3/7, STING | IFN-β, CXCL10, TNF-α | Viral clearance; autoimmunity |
| NF-κB Activation | TNF Receptor, IL-1 Receptor | IκBα, RelA | IL-6, IL-1β, chemokines | Chronic inflammation |
| Autophagy/Mitophagy | Mitochondrial stress | OPTN, p62 | Autophagosome formation | Neurodegeneration |
| Oncogenic Signaling | KRAS, EGFR | Akt, mTOR | Cell proliferation; survival | Tumor progression; therapy resistance |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1